gamma-Cyclodextrin phosphate sodium salt

Overview

Description

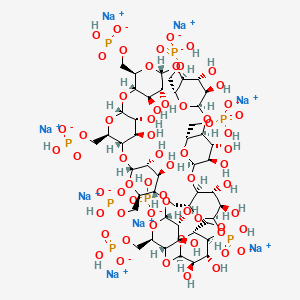

Gamma-Cyclodextrin phosphate sodium salt is a pharmaceutical excipient used to enhance the solubility, bioavailability, and stability of poorly water-soluble drugs . It is also utilized in the treatment of inflammation, HIV, and neurological disorders by delivering targeted therapeutics . Gamma-Cyclodextrin is an octasaccharide derived from glucose . The alpha, beta, and gamma cyclodextrins correspond to six, seven, and eight glucose units, respectively .

Synthesis Analysis

The preparation of this compound is quite simple: by reacting a Cyclodextrin with a phosphorylating reagent such as phosphorus pentoxide or phosphorus oxychloride in the presence of an amide-based solvent or an ether-based solvent, randomly phosphated Cyclodextrins are obtained . Using the reaction with phosphorous oxychloride, the ratio of mono and diphosphate esters increased when the reaction temperature was raised from 25 to 60°C .

Molecular Structure Analysis

In gamma-Cyclodextrin, the eight glucose subunits are linked end to end via α-1,4 linkages . The result has the shape of a tapered cylinder, with 8 primary alcohols on one face and 16 secondary alcohol groups on the other . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .

Physical And Chemical Properties Analysis

Gamma-Cyclodextrin exists as a white (colorless) powder or crystals . The density of its hydrate crystal (γCD·14H2O) is 1.41 g/cm3 . Gamma-Cyclodextrin is well soluble in water and dimethyl sulfoxide, poorly soluble in methanol .

Scientific Research Applications

Cyclodextrin Enzymatic Production and Unique Properties

Gamma-cyclodextrin, a cyclic α-1,4-glucans produced from starch, has seen significant advancements in its economic production processes. These advancements involve improved gamma-CGTases and appropriate complexing agents, highlighting its larger internal cavity, higher water solubility, and increased bioavailability compared to α- and β-cyclodextrins. Its applications are widespread in industries such as food and pharmaceuticals, leveraging its ability to form inclusion complexes with various organic molecules, thus acting as a carrier for flavors, vitamins, and other ingredients, and stabilizing different food systems (Li et al., 2007).

Versatile Applications of Cyclodextrins

The versatility of cyclodextrins, including gamma-cyclodextrin, in forming host–guest type inclusion complexes has been highlighted, showing its wide range of utilities not just in pharmaceuticals but also in cosmetics, food and nutrition, textiles, and the chemical industry. This review underlines cyclodextrins' role in modifying physical and chemical properties of molecules, offering solutions to various scientific and industrial challenges (Sharma & Baldi, 2016).

Environmental Applications

Cyclodextrins, due to their molecular chelating abilities, have been applied in environmental protection efforts. Their capacity to form inclusion complexes has been utilized in water and wastewater treatment, soil remediation, air purification, and in processes aimed at concentrating or eliminating cholesterol and other pollutants. This review provides insights into the synthesis of materials containing cyclodextrins and their broad environmental applications (Valle, 2004).

Cyclodextrins in Drug Delivery

The complexation ability of cyclodextrins, including gamma-cyclodextrin, enhances the solubility, stability, safety, and bioavailability of drug molecules. They play a pivotal role in various drug delivery systems, such as liposomes, microspheres, and nanoparticles, underscoring their significance in improving drug formulation and delivery processes (Challa et al., 2005).

Mechanism of Action

Target of Action

Gamma-Cyclodextrin phosphate sodium salt primarily targets cyclodextrin glycosyltransferase (CGTase) from Bacillus clarkii . CGTase is an enzyme that plays a crucial role in the production of cyclodextrins, which are cyclic oligosaccharides composed of glucose units .

Mode of Action

The interaction of this compound with its target, CGTase, results in the production of gamma-Cyclodextrin . This process involves reacting the CGTase with soluble starch in a sodium phosphate–NaOH buffer at a specific temperature . The gamma-Cyclodextrin produced has a larger internal cavity, higher water solubility, and more bioavailability compared to alpha- and beta-Cyclodextrins .

Biochemical Pathways

The production of gamma-Cyclodextrin involves the enzymatic conversion of starch or starch derivatives using CGTase . This process results in a mixture of alpha-, beta-, and gamma-Cyclodextrins . The production process can be optimized to predominantly produce gamma-cyclodextrin .

Pharmacokinetics

Cyclodextrins in general have favorable toxicological and pharmacokinetic profiles, making them preferred for use in parenteral drug formulations . The solubility of cyclodextrins can be enhanced through phosphorylation, which also improves their solubilizing effect .

Result of Action

The primary result of the action of this compound is the production of gamma-Cyclodextrin . This compound has a larger internal cavity, higher water solubility, and more bioavailability compared to alpha- and beta-Cyclodextrins . These properties make gamma-Cyclodextrin suitable for various applications, especially in the food and pharmaceutical industries .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the production of gamma-Cyclodextrin is affected by the reaction conditions, such as the pH and temperature . Additionally, the presence of certain compounds, such as glycyrrhizic acid, can significantly increase the conversion rate to gamma-Cyclodextrin .

Future Directions

Cyclodextrins, including gamma-Cyclodextrin, have been of great interest to scientists and researchers in both academia and industry for over a century . Many of the industrial applications of cyclodextrins have arisen from their ability to encapsulate, either partially or fully, other molecules, especially organic compounds . The excellent biocompatibility, selective recognition ability, and unique bioactive properties also make these Cyclodextrin-based functional systems especially attractive for biomedical applications .

properties

IUPAC Name |

octasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-10,15,20,25,30,35,40-heptakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H88O64P8.8Na/c49-17-25(57)41-97-9(1-89-113(65,66)67)33(17)105-42-26(58)18(50)35(11(98-42)3-91-115(71,72)73)107-44-28(60)20(52)37(13(100-44)5-93-117(77,78)79)109-46-30(62)22(54)39(15(102-46)7-95-119(83,84)85)111-48-32(64)24(56)40(16(104-48)8-96-120(86,87)88)112-47-31(63)23(55)38(14(103-47)6-94-118(80,81)82)110-45-29(61)21(53)36(12(101-45)4-92-116(74,75)76)108-43-27(59)19(51)34(106-41)10(99-43)2-90-114(68,69)70;;;;;;;;/h9-64H,1-8H2,(H2,65,66,67)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)(H2,80,81,82)(H2,83,84,85)(H2,86,87,88);;;;;;;;/q;8*+1/p-8/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;;;;;;;;/m1......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHSUJOFJLTTTK-KDMCOMQESA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80Na8O64P8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746892 | |

| Record name | PUBCHEM_71312637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2112.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199684-62-3 | |

| Record name | PUBCHEM_71312637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)

![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)

![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)

![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1443810.png)